Pyridinium bisretinoid A2E

Description

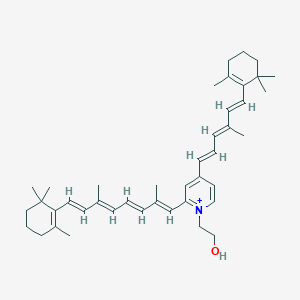

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H58NO/c1-32(20-22-39-35(4)17-12-25-41(39,6)7)14-10-16-34(3)30-38-31-37(24-27-43(38)28-29-44)19-11-15-33(2)21-23-40-36(5)18-13-26-42(40,8)9/h10-11,14-16,19-24,27,30-31,44H,12-13,17-18,25-26,28-29H2,1-9H3/q+1/b16-10+,19-11+,22-20+,23-21+,32-14+,33-15+,34-30+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWFMRDPTDEJJA-FAXVYDRBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2=CC(=[N+](C=C2)CCO)C=C(C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C2=CC(=[N+](C=C2)CCO)/C=C(\C)/C=C/C=C(\C)/C=C/C3=C(CCCC3(C)C)C)/C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H58NO+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173449-96-2, 147427-87-0 | |

| Record name | N-Retinyl-N-retinylidene ethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173449962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-RETINYL-N-RETINYLIDENE ETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJT7M2994G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Retinylidene-N-retinylethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060196 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Genesis of a Vision Thief: An In-depth Technical Guide to the Formation of A2E from All-trans-retinal

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-retinylidene-N-retinylethanolamine (A2E) is a cytotoxic bisretinoid fluorophore that accumulates in the retinal pigment epithelium (RPE) with age and is implicated in the pathogenesis of various retinal degenerative diseases, including Stargardt disease and age-related macular degeneration (AMD).[1][2] The formation of A2E is a complex, non-enzymatic process originating from byproducts of the visual cycle. This technical guide provides a comprehensive overview of the molecular mechanism of A2E formation from all-trans-retinal (B13868), detailing the biosynthetic pathway, key intermediates, and relevant experimental methodologies. Quantitative data from pivotal studies are summarized, and signaling pathways are visualized to offer a clear and detailed understanding for researchers and professionals in the field.

The Biosynthetic Pathway of A2E Formation

The formation of A2E is a multi-step process that occurs predominantly in the photoreceptor outer segments (POS) and is finalized within the RPE cells following phagocytosis.[3][4][5] The primary precursors are two molecules of all-trans-retinal (atRAL) and one molecule of phosphatidylethanolamine (B1630911) (PE).[6][7]

The proposed biosynthetic pathway is as follows:

-

Formation of N-retinylidene-phosphatidylethanolamine (NRPE): The first step involves the condensation of one molecule of all-trans-retinal with the primary amine of phosphatidylethanolamine, a major phospholipid component of photoreceptor disc membranes, to form a Schiff base adduct known as N-retinylidene-phosphatidylethanolamine (NRPE).[4][7][8]

-

Reaction with a Second Molecule of all-trans-retinal: The NRPE molecule then reacts with a second molecule of all-trans-retinal.[7][8] This is followed by a series of reactions including a[3][9]-proton tautomerization, a 6π-electrocyclization, and subsequent oxidation to form a phosphatidyl-dihydropyridinium bisretinoid intermediate (dihydropyridinium-A2PE).[8]

-

Formation of A2-phosphatidylethanolamine (A2-PE): The dihydropyridinium-A2PE intermediate is then oxidized to form A2-phosphatidylethanolamine (A2-PE), the direct precursor to A2E.[3][8]

-

Hydrolysis to A2E: Following the phagocytosis of the photoreceptor outer segments by the RPE, the A2-PE contained within is transported to the lysosomes.[8] Within the acidic environment of the lysosomes, A2-PE undergoes hydrolysis, likely mediated by phospholipase D, to cleave the phosphatidic acid moiety, yielding the final A2E molecule.[3][5][10]

The ATP-binding cassette transporter ABCA4 plays a crucial role in preventing the accumulation of all-trans-retinal and NRPE in the photoreceptor outer segments by transporting them from the intradiscal to the cytoplasmic side of the disc membrane.[11][12] Mutations in the ABCA4 gene lead to an accumulation of these precursors, thereby accelerating the formation of A2E and contributing to the pathology of Stargardt disease.[11][12]

Visualization of the A2E Formation Pathway

The following diagram illustrates the key steps in the biosynthesis of A2E from all-trans-retinal and phosphatidylethanolamine.

Quantitative Data on A2E Formation and Detection

The following tables summarize key quantitative data related to the synthesis and detection of A2E from various studies.

Table 1: In Vitro Synthesis of A2E

| Reactants | Solvent | Reaction Time | Yield | Reference |

| all-trans-retinal, ethanolamine (B43304), acetic acid | Ethanol | 4 days | 8% | [6] |

| all-trans-retinal, ethanolamine | Ethanol | 48 hours | 49% | [6][7] |

| all-trans-retinal, ethanolamine | Ethanol | 33 minutes (continuous flow) | 78% | [13][14] |

Table 2: Detection Limits of A2E by Different Analytical Methods

| Analytical Method | Detection Limit | Reference |

| HPLC with UV/Vis Detection | ~5 ng | [6] |

| Mass Spectrometry | ~10,000-fold lower than absorption spectroscopy | [1] |

Table 3: Spectroscopic Properties of A2E and Related Compounds

| Compound | λmax (nm) in Methanol (B129727) | Molar Extinction Coefficient (εM) | Reference |

| A2E | 439, 334 | 36,900 (at 439 nm), 25,600 (at 334 nm) | [6] |

| iso-A2E | 439, 334 | - | [6] |

Experimental Protocols

This section details the methodologies for key experiments related to the study of A2E formation.

Biomimetic Synthesis of A2E

This protocol is adapted from Parish et al. (1998) and describes a one-step synthesis of A2E.[6][7]

Materials:

-

all-trans-retinal

-

Ethanolamine

-

Ethanol

-

Acetic acid

Procedure:

-

Dissolve all-trans-retinal and one equivalent of acetic acid in ethanol.

-

Add ethanolamine to the reaction mixture.

-

Incubate the mixture in the dark at room temperature for 48 hours.[6][13]

-

Purify the resulting A2E using silica (B1680970) gel column chromatography.[7]

HPLC Analysis of A2E

This protocol is based on methods described for the separation and quantification of A2E and its isomers.[6][9]

Instrumentation:

-

HPLC system with a photodiode array (PDA) detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm)

Mobile Phase:

-

A linear gradient of methanol and water (e.g., 85% to 96% methanol) containing 0.1% trifluoroacetic acid (TFA).[6]

Procedure:

-

Reconstitute the sample extract in the initial mobile phase.

-

Inject the sample onto the HPLC column.

-

Elute the compounds using the specified gradient at a flow rate of approximately 1.0 ml/min.[6]

-

Detect A2E and its isomers by monitoring the absorbance at 430 nm.[6][9]

-

Record the full absorbance spectrum (250-600 nm) using the PDA detector to confirm the identity of the peaks.[9]

Mass Spectrometry Analysis of A2E

This protocol provides a general workflow for the sensitive detection and quantification of A2E by mass spectrometry.[1][9]

Instrumentation:

-

Liquid chromatography-mass spectrometry (LC-MS) system

Sample Preparation:

-

Extract A2E from tissue or cell samples using an organic solvent mixture (e.g., chloroform:methanol).[15]

-

Reconstitute the dried extract in a solvent compatible with the LC-MS system (e.g., 85% methanol, 0.1% TFA).[9]

Procedure:

-

Separate the components of the extract using reverse-phase liquid chromatography.

-

Introduce the eluent into the mass spectrometer.

-

Acquire mass spectra in positive ion mode, monitoring for the molecular ion of A2E (m/z 592.5).[15][16]

-

For quantitative analysis, perform tandem mass spectrometry (MS/MS) and monitor a specific fragment ion (e.g., m/z 418) for increased specificity and sensitivity.[16]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the extraction and analysis of A2E from biological samples.

Conclusion

The formation of A2E from all-trans-retinal is a critical process in the pathobiology of several retinal diseases. A thorough understanding of its biosynthetic pathway and the factors that influence its formation is paramount for the development of effective therapeutic strategies. This guide provides a detailed overview of the current knowledge on A2E formation, supported by quantitative data and established experimental protocols. The visualization of the biosynthetic pathway and analytical workflows aims to facilitate a clearer understanding for researchers dedicated to mitigating the detrimental effects of this cytotoxic bisretinoid. Future research may focus on identifying specific inhibitors of A2E formation or agents that can promote its clearance from the RPE, offering hope for the treatment of associated retinal degenerative diseases.

References

- 1. Mass spectrometry provides accurate and sensitive quantitation of A2E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxic effects of A2E in human ARPE-19 cells were prevented by resveratrol: a potential nutritional bioactive for age-related macular degeneration treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The biosynthesis of A2E, a fluorophore of aging retina, involves the formation of the precursor, A2-PE, in the photoreceptor outer segment membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reactome | Biosynthesis of A2E, implicated in retinal degradation [reactome.org]

- 5. researchgate.net [researchgate.net]

- 6. Isolation and one-step preparation of A2E and iso-A2E, fluorophores from human retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Experimental Approaches to the Study of A2E, a Bisretinoid Lipofuscin Chromophore of Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mass Spectrometry Provides Accurate and Sensitive Quantitation of A2E - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ATP-binding cassette transporter ABCA4 and chemical isomerization protect photoreceptor cells from the toxic accumulation of excess 11-cis-retinal - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of the Photoreceptor ABC Transporter ABCA4 in Lipid Transport and Stargardt Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Continuous Flow Synthesis of A2E Guided by Design of Experiments and High-Throughput Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. researchgate.net [researchgate.net]

The role of Pyridinium bisretinoid A2E in Stargardt disease pathogenesis

An In-depth Technical Guide on the Role of Pyridinium (B92312) Bisretinoid A2E in Stargardt Disease Pathogenesis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Stargardt disease (STGD), the most common form of inherited juvenile macular degeneration, is primarily caused by mutations in the ABCA4 gene.[1] A key pathological hallmark of STGD is the excessive accumulation of lipofuscin, a heterogeneous mixture of fluorophores, within retinal pigment epithelium (RPE) cells.[2] The principal cytotoxic component of this lipofuscin is N-retinylidene-N-retinylethanolamine (A2E), a pyridinium bisretinoid.[2][3] Dysfunctional ABCA4 protein disrupts the normal visual cycle, leading to the formation and accumulation of A2E precursors in photoreceptor outer segments.[4] Once internalized by the RPE, these precursors are converted to A2E, which resists degradation and builds up within lysosomes.[4][5] A2E exerts a multifaceted toxic effect on RPE cells through mechanisms including blue light-induced phototoxicity, generation of reactive oxygen species (ROS), lysosomal and mitochondrial destabilization, and the induction of inflammatory and apoptotic pathways, ultimately leading to RPE and subsequent photoreceptor cell death.[2][6][7] This guide provides a comprehensive overview of the biosynthesis of A2E, its detailed pathogenic mechanisms, relevant experimental models and protocols, and quantitative data summarizing its impact on retinal cells.

The Genesis of A2E: A Consequence of ABCA4 Dysfunction

The formation of A2E is intrinsically linked to the visual cycle and the function of the ABCA4 transporter. In a healthy retina, the ABCA4 protein, located in the outer segment discs of photoreceptors, facilitates the transport of N-retinylidene-phosphatidylethanolamine (N-Ret-PE) from the luminal to the cytoplasmic side of the disc membrane.[4] This action is crucial for clearing all-trans-retinal (B13868), a product of photoisomerization.

In Stargardt disease, mutations in ABCA4 impair or abolish this transport function.[8][9] This leads to the accumulation of N-Ret-PE within the disc lumen, where it can react with a second molecule of all-trans-retinal.[4] This series of condensation reactions forms a precursor, A2-phosphatidylethanolamine (A2-PE).[4][10] When the photoreceptor outer segments are shed and phagocytosed by the RPE, A2-PE is delivered to the RPE lysosomes. Within the acidic environment of the lysosome, A2-PE is hydrolyzed, releasing the stable, non-degradable A2E molecule.[4][5]

Pathogenic Mechanisms of A2E Cytotoxicity

A2E accumulation within RPE lysosomes initiates a cascade of cytotoxic events, particularly upon exposure to light. Its detrimental effects are multifaceted, impacting cellular organelles and signaling pathways.

Phototoxicity, Oxidative Stress, and Ferroptosis

A2E is a potent photosensitizer that absorbs blue light with a maximum wavelength of approximately 435 nm.[5][11] Upon illumination, A2E generates reactive oxygen species (ROS), including singlet oxygen and superoxide (B77818) radicals.[12][13][14] This oxidative stress leads to:

-

Lipid Peroxidation: Damage to cellular membranes, compromising their integrity.[12]

-

DNA Damage: A2E photooxidation products can react with DNA, leading to fragmentation and cell cycle arrest.[2][7]

-

Protein Inactivation: Oxidation of essential enzymes and structural proteins impairs cellular function.[12]

-

Ferroptosis: Recent studies have shown that A2E-mediated blue light exposure promotes ferroptosis, an iron-dependent form of cell death.[6] This process is characterized by the lethal accumulation of lipid peroxides, driven by the inactivation of glutathione (B108866) peroxidase 4 (GPX4) and an overload of ferrous ions (Fe²⁺).[6]

Lysosomal and Mitochondrial Dysfunction

As a cationic amphiphilic molecule, A2E has a detergent-like effect on membranes.[2]

-

Lysosomal Destabilization: A2E accumulates in the acidic lysosomes, where it elevates the intralysosomal pH, impairing the function of acid hydrolases responsible for degrading phagocytosed photoreceptor outer segments.[2][12] This leads to a loss of lysosomal integrity and the release of harmful enzymes into the cytoplasm.[12]

-

Mitochondrial Damage: A2E can compromise mitochondrial membranes, inhibiting respiration and triggering the release of pro-apoptotic proteins like cytochrome c, which initiates the caspase cascade leading to apoptosis.[2][15]

Inflammatory Response

A2E is a pro-inflammatory molecule that can activate multiple inflammatory pathways in RPE cells.[13]

-

Cytokine Upregulation: A2E exposure leads to the increased expression and secretion of pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, IL-8, CCL2, and VEGF-A.[13][16]

-

Inflammasome Activation: A2E can activate the NLRP3 inflammasome, a key component of the innate immune system that promotes the maturation and release of IL-1β.[17]

-

NF-κB and AP-1 Activation: The transcription factors NF-κB and AP-1, central regulators of inflammation, are transactivated in response to A2E.[16]

Quantitative Data on A2E Pathogenesis

The following tables summarize key quantitative findings from in vitro and in vivo studies, illustrating the dose- and condition-dependent toxicity of A2E.

Table 1: A2E Accumulation in Stargardt Disease Models

| Model System | Age | Fold Increase in A2E vs. Wild-Type Control | Reference(s) |

|---|---|---|---|

| Abca4-/- Mice | 3 Months | 8-fold | [3] |

| Abca4-/- Mice | 6-9 Months | 10 to 12-fold | [3][18] |

| Abca4-/- Mice | 8 Months | ~5-fold |[5][19] |

Table 2: In Vitro Cytotoxicity of A2E

| Cell Type | A2E Concentration | Condition | Effect | Reference(s) |

|---|---|---|---|---|

| Porcine RPE | > 45 µM | Dark | Decreased cell viability | [20] |

| Porcine RPE | 67.5 µM | Dark | IC₅₀ (50% viability loss) | [20] |

| Human RPE | Not specified | Blue Light Exposure | 70% reduction in viability after 5 days | [12] |

| hiPSC-RPE | 10 µM | 4 Days Incubation | Increased cell death and VEGF-A production | [13][15] |

| ARPE-19 | Not specified | Blue Light + A2E | ~65% decrease in Glutathione (GSH) levels |[6] |

Table 3: Modulation of A2E-Induced Toxicity

| Cell Type | Treatment | Condition | Effect on Cell Viability | Reference(s) |

|---|---|---|---|---|

| ARPE-19 | Glutathione (GSH) (2-6 mM) | Blue Light + A2E | 18% to 39% recovery | [6] |

| ARPE-19 | Deferiprone (DFP) (50-200 µM) | Blue Light + A2E | 20% to 32% recovery | [6] |

| ARPE-19 | Ferrostatin-1 (Fer-1) | Blue Light + A2E | Significantly protected against ferroptosis | [6] |

| A2E-laden RPE | Oxygen Depletion | Blue Light | Blocked cell death | [14] |

| A2E-laden RPE | Deuterium Oxide (D₂O) | Blue Light | Increased number of nonviable cells |[14] |

Key Experimental Protocols

This section details common methodologies used to investigate the role of A2E in Stargardt disease.

Biomimetic Synthesis and Purification of A2E

Objective: To produce A2E in vitro for experimental use.

Protocol:

-

Reaction: Incubate all-trans-retinal (2 molar equivalents) and ethanolamine (B43304) (1 molar equivalent) in ethanol.[21][22] The reaction is typically carried out at room temperature in the dark for 2-4 days.[21][22]

-

Purification: The crude reaction product is first purified by silica (B1680970) gel gravity chromatography, eluting with a methanol (B129727):chloroform (e.g., 5:95) solvent system to separate A2E from unreacted retinal.[23][24]

-

HPLC Refinement: Further purification to obtain high-purity A2E and to separate it from its isomers (like iso-A2E) is achieved using reverse-phase High-Performance Liquid Chromatography (HPLC) with a C18 column.[21][22] A gradient of acetonitrile (B52724) or methanol in water with 0.1% trifluoroacetic acid is commonly used for elution, with detection at 430 nm.[21]

-

Storage: Purified A2E is light-sensitive and should be stored under argon at -80°C in amber vials.[23]

A2E Loading in RPE Cell Cultures

Objective: To create an in vitro model of RPE lipofuscin accumulation.

Protocol:

-

Cell Culture: Human RPE cell lines (e.g., ARPE-19) or primary/iPSC-derived RPE cells are grown to confluence.[12][23]

-

A2E Complexation: Due to its hydrophobicity, A2E is often complexed with a carrier for efficient cellular uptake. A common method is to complex it with low-density lipoprotein (LDL), which allows for specific loading into the lysosomal compartment via receptor-mediated endocytosis.[12]

-

Incubation: The A2E-LDL complex (or A2E in a suitable solvent for direct application) is added to the cell culture medium at desired concentrations (e.g., 10-40 µM).[12][25] Cells are incubated for a period ranging from 6 hours to several days.[20][25] For long-term studies, repeated feedings may be performed.[12]

-

Verification: A2E accumulation is confirmed by fluorescence microscopy, observing the characteristic intracellular yellowish-green autofluorescent granules.[12][20]

A2E Phototoxicity and Viability Assay

Objective: To quantify the cytotoxic effect of A2E upon light exposure.

Protocol:

-

Cell Preparation: A2E-loaded and A2E-free (control) RPE cells are prepared in multi-well plates.

-

Light Exposure: Plates are exposed to a controlled light source, typically emitting blue light in the 400-500 nm range, for a defined duration (e.g., 18 hours).[12][25] Irradiance levels can be normalized to physiological conditions.[25] A parallel set of plates is kept in the dark as a control for dark toxicity.

-

Post-Exposure Incubation: Following light exposure, cells are returned to a dark incubator for a recovery period (e.g., 6 hours).[25]

-

Viability Assessment: Cell viability is measured using standard assays:

-

MTT Assay: Measures mitochondrial metabolic activity.[12]

-

LDH Release Assay: Measures membrane integrity by quantifying lactate (B86563) dehydrogenase released from damaged cells.[6][15]

-

ApoTox-Glo™ Triplex Assay: Allows for simultaneous measurement of viability, cytotoxicity (necrosis), and caspase-3/7 activation (apoptosis) in the same well.[20][25]

-

Conclusion and Therapeutic Outlook

Pyridinium bisretinoid A2E is a central pathogenic agent in Stargardt disease. Its accumulation, a direct result of ABCA4 mutations, triggers a cascade of cytotoxic events in the RPE, including phototoxicity, oxidative stress, ferroptosis, lysosomal and mitochondrial dysfunction, and chronic inflammation. This complex pathology ultimately leads to the demise of RPE cells and the overlying photoreceptors, causing progressive vision loss.

The detailed understanding of A2E's role has paved the way for targeted therapeutic strategies. Current research focuses on:

-

Reducing A2E Formation: Visual cycle modulators (e.g., Emixustat) and deuterated vitamin A aim to slow the visual cycle and reduce the availability of all-trans-retinal for A2E synthesis.[26][27]

-

Mitigating A2E Toxicity: Antioxidants are being investigated to counteract the ROS-mediated damage induced by A2E.[27]

-

Gene Therapy: The primary goal is to restore functional ABCA4 protein in photoreceptors, thereby preventing the initial accumulation of A2E precursors.[26][28]

-

Cell Replacement Therapy: Stem cell-based approaches aim to replace damaged RPE cells, although the new cells could also be susceptible to A2E accumulation.[26]

A continued focus on the molecular mechanisms of A2E-induced RPE degeneration is critical for refining these therapeutic approaches and developing novel interventions for Stargardt disease.

References

- 1. Diagnosis and Management of Stargardt Disease - American Academy of Ophthalmology [aao.org]

- 2. Inhibition of the visual cycle by A2E through direct interaction with RPE65 and implications in Stargardt disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. An Overview of the Genetics of ABCA4 Retinopathies, an Evolving Story - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Exposure of A2E to blue light promotes ferroptosis in the retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of A2E in RPE Atrophy [brightfocus.org]

- 8. ABCA4 ATP binding cassette subfamily A member 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Experimental Approaches to the Study of A2E, a Bisretinoid Lipofuscin Chromophore of Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Spotlight Summary: Quantitative Fundus Autofluorescence and A2E Increase With Aging in Wild-Type and “Stargardt” Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. A2E-associated cell death and inflammation in retinal pigmented epithelial cells from human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. researchgate.net [researchgate.net]

- 16. A2E-induced inflammation and angiogenesis in RPE cells in vitro are modulated by PPAR-α, -β/δ, -γ, and RXR antagonists and by norbixin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A2E-associated cell death and inflammation in retinal pigmented epithelial cells from human induced pluripotent stem cells | Semantic Scholar [semanticscholar.org]

- 18. Fundus autofluorescence in the Abca4-/- mouse model of stargardt disease-correlation with accumulation of A2E, retinal function, and histology — Oxford Stem Cell Institute [stemcells.ox.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. columbia.edu [columbia.edu]

- 22. Isolation and one-step preparation of A2E and iso-A2E, fluorophores from human retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

- 24. scispace.com [scispace.com]

- 25. iovs.arvojournals.org [iovs.arvojournals.org]

- 26. Emerging Therapeutic Approaches and Genetic Insights in Stargardt Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. How do different drug classes work in treating Stargardt Disease? [synapse.patsnap.com]

- 28. mdpi.com [mdpi.com]

The Vicious Cycle: A Technical Guide to A2E Accumulation and Lipofuscin Formation in RPE Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

The accumulation of the bis-retinoid N-retinylidene-N-retinylethanolamine (A2E) within retinal pigment epithelium (RPE) cells is a cardinal feature of cellular aging and a key contributor to the pathogenesis of retinal degenerative diseases, including Stargardt disease and age-related macular degeneration (AMD). A2E is a major component of lipofuscin, the autofluorescent aggregates of lipids and proteins that build up in the lysosomes of post-mitotic RPE cells. This technical guide provides an in-depth examination of the mechanisms underlying A2E accumulation, its role in lipofuscin formation, and its downstream cytotoxic effects on RPE cells. We will explore the intricate signaling pathways disrupted by A2E, present key quantitative data in a structured format, and detail the experimental protocols used to investigate these processes. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to understand and target the molecular drivers of retinal disease.

The Biogenesis of A2E: A Byproduct of the Visual Cycle

A2E is an unavoidable byproduct of the visual cycle, the metabolic pathway responsible for regenerating the chromophore 11-cis-retinal (B22103) essential for vision.[1] The formation of A2E occurs through the condensation of two molecules of all-trans-retinal (B13868) with a molecule of phosphatidylethanolamine (B1630911) (PE).[1] This process is initiated in the photoreceptor outer segments (POS) and is exacerbated by defects in the ATP-binding cassette transporter A4 (ABCA4), which is responsible for clearing all-trans-retinal from the POS discs.[2][3] Loss-of-function mutations in the ABCA4 gene lead to an accelerated accumulation of A2E and are the genetic basis of Stargardt disease.[1][2]

The precursor to A2E, A2-PE, is formed within the POS and is subsequently phagocytosed by the RPE cells.[3][4] Within the RPE lysosomes, A2-PE is hydrolyzed to release A2E, which, due to its amphiphilic nature and bulky structure, is resistant to lysosomal degradation and accumulates over time.[3][5]

From A2E to Lipofuscin: The Genesis of an Aggregate

Lipofuscin is a heterogeneous mixture of autofluorescent lipids, proteins, and other molecules that accumulate in the lysosomes of RPE cells.[6][7] A2E is a principal and well-characterized fluorophore of RPE lipofuscin.[1][8] The accumulation of A2E within the lysosome is a critical step in the formation of these lipofuscin granules.[6] While A2E is a major component, lipofuscin is a complex aggregate, and its exact composition can vary.[6][9] The characteristic autofluorescence of lipofuscin, often observed as fundus autofluorescence in clinical settings, is a key indicator of RPE stress and disease progression.[6]

The Pathophysiological Consequences of A2E Accumulation

The progressive accumulation of A2E within RPE lysosomes triggers a cascade of cytotoxic events that compromise cell function and viability. These detrimental effects are multifaceted and include lysosomal dysfunction, oxidative stress, mitochondrial impairment, and the induction of pro-inflammatory and pro-angiogenic pathways.

Lysosomal Dysfunction

A2E's detergent-like properties disrupt lysosomal membrane integrity, leading to an increase in lysosomal pH and the leakage of lysosomal enzymes into the cytoplasm.[10][11][12] This impairment of the lysosomal degradation pathway not only contributes to the further accumulation of cellular waste but also initiates apoptotic cell death.[10][11]

Oxidative Stress and Phototoxicity

A2E is a potent photosensitizer that, upon exposure to blue light, generates reactive oxygen species (ROS), including singlet oxygen and superoxide (B77818) radicals.[10][13][14] This photo-oxidative stress damages cellular components such as DNA, lipids, and proteins, leading to cellular dysfunction and death.[15][16] A2E-mediated phototoxicity is considered a significant contributor to the light-dependent damage observed in retinal degenerative diseases.[10][17]

Mitochondrial Damage

Mitochondria are also key targets of A2E-induced toxicity. A2E accumulation has been shown to decrease mitochondrial membrane potential and inhibit oxidative phosphorylation, thereby impairing cellular energy production.[13][18] This mitochondrial dysfunction, coupled with increased oxidative stress, creates a vicious cycle that exacerbates cellular damage.[13][17]

Signaling Pathways Dysregulated by A2E

A2E accumulation triggers a complex and interconnected network of signaling pathways that contribute to RPE cell death and retinal degeneration.

Inflammatory Pathways

A2E induces a robust inflammatory response in RPE cells, characterized by the upregulation of numerous pro-inflammatory cytokines and chemokines.[1] Key upregulated pathways include interleukin signaling, TGFβ signaling, and VEGF signaling.[1] This chronic inflammation contributes to the progression of diseases like AMD.[1]

Apoptosis and Cell Death Pathways

A2E can induce RPE cell death through multiple mechanisms, including apoptosis.[14] A2E-mediated oxidative stress and lysosomal membrane permeabilization can trigger the intrinsic apoptotic pathway.[12] Furthermore, A2E exposure can lead to the activation of ferroptosis, an iron-dependent form of programmed cell death.[14]

Calcium-Protein Kinase C (Ca2+-PKC) Signaling

A2E, particularly in conjunction with blue light exposure, can activate the Ca2+-PKC signaling pathway.[19] This involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[19] The subsequent increase in intracellular calcium levels and activation of PKC can modulate various cellular processes, and its chronic activation may contribute to cellular dysfunction.[19]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on A2E accumulation and its effects on RPE cells.

Table 1: In Vitro A2E Loading and Cytotoxicity

| Cell Type | A2E Concentration (in media) | Incubation Time | Intracellular A2E Levels (ng/10^5 cells) | Cytotoxicity (IC50) | Reference |

| ARPE-19 | 10 µM | 4 days | Physiologically relevant | - | [1] |

| ARPE-19 | 15 µM (single dose) | 7 days | In vivo range | - | [20] |

| ARPE-19 | 5 µM (three doses) | 7 days | In vivo range | - | [20] |

| Cultured Human RPE | 10-25 µM | - | Comparable to human RPE | - | [21] |

| Porcine RPE | > 45 µM | 6 hours | - | 67.5 µM | [22] |

Table 2: Effects of A2E on RPE Cell Function

| Effect | Cell Type | A2E Concentration | Conditions | Key Findings | Reference |

| Decreased Cell Viability | A2E-fed RPE | - | Light exposure | Significant loss of viability by 72 hours | [10] |

| Increased Pro-inflammatory Cytokines | hiPSC-RPE | 10 µM | - | 2-fold or more upregulation of CXCL12, IL23A, TGFB2, CXCL1, IL16, CCL2, IL1B, CXCL8 | [1] |

| Increased VEGF-A Production | hiPSC-RPE | 10 µM | Time-dependent | Increased VEGF-A production | [1] |

| Decreased Glutathione (GSH) Levels | A2E-loaded ARPE-19 | - | Blue light | ~65% decrease in GSH levels | [14] |

| Inhibition of Phospholipid Digestion | A2E-loaded RPE | 25-100 µM | - | Failed to completely digest phospholipids (B1166683) within 24 hours | [5] |

| Increased Intracellular Ca2+, IP3, and DAG | Human RPE | 25 µmol/L | Blue light | Significant increase compared to controls | [12][19] |

Experimental Protocols

This section provides an overview of key experimental methodologies used in A2E and lipofuscin research.

Synthesis of A2E

A2E can be synthesized by coupling all-trans-retinaldehyde to ethanolamine (B43304) in a 2:1 molar ratio.[10][21] The resulting product contains both A2E and its photoisomer, iso-A2E.[21] Purification is typically achieved using silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC).[23]

In Vitro Model of A2E Accumulation in RPE Cells

-

Cell Culture: Human RPE cell lines (e.g., ARPE-19) or primary human RPE cells are cultured to confluence.[1][23] ARPE-19 cells are often used as they are devoid of endogenous lipofuscin.[23]

-

A2E Loading: A2E, dissolved in a solvent like DMSO, is complexed with a carrier such as low-density lipoprotein (LDL) or delivered directly to the culture medium at desired concentrations (e.g., 10-25 µM).[10][21]

-

Incubation: Cells are incubated with the A2E-containing medium for a specified duration, ranging from hours to several days.[1][20] The medium may be replaced daily to maintain the A2E concentration.[1]

-

Verification of Accumulation: Intracellular A2E accumulation is confirmed and quantified using fluorescence microscopy and HPLC analysis of cell extracts.[10][21]

Quantification of A2E

A2E levels in RPE cells or tissue extracts are quantified by reverse-phase HPLC with UV/VIS detection, typically monitoring at 430 nm.[21][23] The identity of the A2E peak is often confirmed by tandem mass spectrometry.[8][24]

Measurement of Lipofuscin Autofluorescence

Lipofuscin accumulation is assessed by measuring its intrinsic fluorescence. In vitro, fluorescence microscopy is used to visualize lipofuscin granules within cells.[10] In vivo and ex vivo, fundus autofluorescence imaging and confocal microscopy of retinal flat mounts are employed.[24][25] The emission spectrum of lipofuscin typically peaks around 610 nm when excited with blue light (e.g., 488 nm).[8][24]

Assessment of Cell Viability and Cytotoxicity

-

MTT/MTS Assays: These colorimetric assays measure mitochondrial metabolic activity as an indicator of cell viability.[14]

-

Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium, indicating loss of plasma membrane integrity.[21]

-

Live/Dead Staining: Utilizes fluorescent dyes to differentiate between live and dead cells (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells).

-

Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining and TUNEL assays are used to detect apoptotic cells.[12]

Conclusion and Future Directions

The accumulation of A2E and the subsequent formation of lipofuscin represent a central hub of pathology in a range of retinal degenerative diseases. The multifaceted toxicity of A2E, encompassing lysosomal and mitochondrial dysfunction, oxidative stress, and the activation of pro-inflammatory and cell death pathways, underscores its significance as a therapeutic target. A thorough understanding of the molecular mechanisms detailed in this guide is paramount for the development of novel therapeutic strategies aimed at mitigating A2E-induced RPE degeneration. Future research should focus on the development of agents that can inhibit A2E formation, promote its clearance, or protect RPE cells from its downstream toxic effects. The experimental models and protocols outlined herein provide a robust framework for the preclinical evaluation of such innovative therapeutic interventions.

References

- 1. A2E-associated cell death and inflammation in retinal pigmented epithelial cells from human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATP-binding cassette transporter ABCA4 and chemical isomerization protect photoreceptor cells from the toxic accumulation of excess 11-cis-retinal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of the Photoreceptor ABC Transporter ABCA4 in Lipid Transport and Stargardt Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A2E and Lipofuscin Distributions in Macaque Retinal Pigment Epithelium are Similar to Human - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. mdpi.com [mdpi.com]

- 8. Lipofuscin and A2E Accumulate with Age in the Retinal Pigment Epithelium of Nrl−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. The lipofuscin component A2E selectively inhibits phagolysosomal degradation of photoreceptor phospholipid by the retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The effect of A2E on lysosome membrane permeability during blue light-induced human RPEs apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Exposure of A2E to blue light promotes ferroptosis in the retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of A2E-Induced Oxidative Stress on Retinal Epithelial Cells: New Insights on Differential Gene Response and Retinal Dystrophies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Role of A2E in RPE Atrophy [brightfocus.org]

- 17. Toxicity of blue led light and A2E is associated to mitochondrial dynamics impairment in ARPE-19 cells: implications for age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The age lipid A2E and mitochondrial dysfunction synergistically impair phagocytosis by retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Effect of A2E on the Ca2+-PKC Signaling Pathway in Human RPE Cells Exposed to Blue Light - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

- 21. iovs.arvojournals.org [iovs.arvojournals.org]

- 22. researchgate.net [researchgate.net]

- 23. Experimental Approaches to the Study of A2E, a Bisretinoid Lipofuscin Chromophore of Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 24. iovs.arvojournals.org [iovs.arvojournals.org]

- 25. Lipofuscin: The Origin of the Autofluorescence Signal | Ento Key [entokey.com]

The Chemical Landscape of Pyridinium Bisretinoid A2E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinium (B92312) bisretinoid A2E is a lipofuscin fluorophore that accumulates in retinal pigment epithelial (RPE) cells with age and is implicated in the pathogenesis of retinal degenerative diseases such as Stargardt disease and age-related macular degeneration (AMD). Its unique chemical structure, characterized by a pyridinium core and two retinoid-derived arms, underpins its complex physicochemical and biological properties. This technical guide provides an in-depth overview of the chemical structure, properties, and experimental analysis of A2E, tailored for professionals in retinal biology and drug development.

Chemical Structure and Properties of A2E

A2E is a cationic pyridinium bisretinoid formed from the condensation of two molecules of all-trans-retinal (B13868) with one molecule of ethanolamine (B43304).[1] Its amphiphilic nature, with a polar pyridinium headgroup and two long, hydrophobic retinoid side chains, drives its aggregation and detergent-like activity in biological systems.[2] The formal IUPAC name for A2E is 2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethanol.[3]

Visualization of the Chemical Structure of A2E

Caption: Chemical structure of Pyridinium bisretinoid A2E.

Physicochemical Properties of A2E

The following table summarizes the key quantitative properties of A2E.

| Property | Value | Reference(s) |

| Chemical Formula | C₄₂H₅₈NO⁺ | [3] |

| Molecular Weight | 592.93 g/mol | [3] |

| Exact Mass | 592.4513 Da | [3] |

| Elemental Analysis | C, 85.08%; H, 9.86%; N, 2.36%; O, 2.70% | [3] |

| UV-Visible Absorption | In Methanol (B129727): λmax at 334 nm (εM 25,600 M⁻¹cm⁻¹) and 439 nm (εM 36,900 M⁻¹cm⁻¹) | [1] |

| In Acetonitrile (B52724): λmax at 330 nm and 435 nm | [4] | |

| Fluorescence Emission | In n-Butyl Chloride: λmax = 585 nm | [5] |

| In Methanol: λmax = 600 nm | [5][6] | |

| In PBS: λmax = 610 nm | [5][6] | |

| Intracellular (RPE cells): λmax = 565-570 nm | [5] | |

| Storage Conditions | Short term (days to weeks): 0-4°C, dry and dark. Long term (months to years): -20°C. | [3] |

Biological Properties and Signaling Pathways

A2E is a potent photosensitizer that, upon exposure to blue light, generates reactive oxygen species (ROS), including singlet oxygen and superoxide (B77818) anions.[7][8] This photo-oxidative stress is a key initiator of cellular damage in the retina.

Blue Light-Induced Apoptosis

Blue light exposure of A2E-laden RPE cells triggers a cascade of events leading to programmed cell death (apoptosis). This process is mediated by the activation of caspase-3, a key executioner caspase.[2][9] The anti-apoptotic protein Bcl-2 has been shown to offer protection against this A2E-mediated phototoxicity.[2][9] Furthermore, A2E and blue light synergistically increase intracellular calcium (Ca²⁺) levels, which in turn activates Protein Kinase C (PKC), a crucial step in the apoptotic signaling pathway.[3]

Caption: A2E-mediated blue light-induced apoptosis signaling.

A2E and Autophagy

Autophagy is a cellular recycling process that is crucial for maintaining RPE cell health. A2E has a complex relationship with autophagy. While it can initially induce autophagy as a protective response, chronic accumulation of A2E can impair autophagic flux, partly by upregulating Rubicon, a negative regulator of this process.[10][11] Enhancing autophagy has been shown to be protective against the detrimental effects of A2E.[11]

Caption: The dual role of A2E in the regulation of autophagy.

Experimental Protocols

The synthesis and characterization of A2E are critical for research into its biological functions. The following sections provide an overview of common experimental workflows.

Synthesis and Characterization Workflow

A common workflow for studying A2E involves its chemical synthesis, followed by purification and characterization using various analytical techniques.

Caption: General experimental workflow for A2E synthesis and characterization.

Detailed Methodologies

3.2.1. One-Pot Biomimetic Synthesis of A2E [1][9][12]

-

Reactants: Combine all-trans-retinal and ethanolamine in a 2:1 molar ratio.

-

Solvent: Use ethanol (B145695) as the reaction solvent.

-

Conditions: The reaction is typically carried out at room temperature in the dark for 2 to 4 days.[1][9] Some protocols may include acetic acid to improve yield.[1]

-

Purification: The crude product is purified by silica gel chromatography.[9]

-

Purity Confirmation: The purity of the synthesized A2E is confirmed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[9]

3.2.2. High-Performance Liquid Chromatography (HPLC) Analysis [1][13][14]

-

System: A reverse-phase HPLC system equipped with a photodiode array (PDA) detector is commonly used.

-

Column: A C18 column (e.g., Atlantis dC18, 4.6 mm x 150 mm) is suitable for separation.[1][13]

-

Mobile Phase: A gradient of acetonitrile (or methanol) and water, both containing 0.1% trifluoroacetic acid (TFA), is used. A typical gradient is 85% to 100% acetonitrile over 15 minutes.[1][13]

-

Detection: A2E is detected by its absorbance at approximately 430 nm.[13] Full spectra from 250-600 nm are often recorded to confirm identity.[13]

-

Quantification: The amount of A2E can be quantified by comparing the area under the curve of the A2E peak to a standard curve of known A2E concentrations.[13]

3.2.3. Mass Spectrometry (MS) Analysis [13][15][16]

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Detection: A2E is detected by its mass-to-charge ratio (m/z) of 592.7 [M]⁺.[15]

-

Tandem MS (MS/MS): For more specific quantification and structural confirmation, tandem mass spectrometry is employed. The parent ion (m/z 592) is fragmented, and a prominent fragment ion (e.g., m/z 418) is monitored for quantification.[13]

-

Sensitivity: MS-based methods are significantly more sensitive than absorption spectroscopy, allowing for the detection of fmol quantities of A2E.[13][16]

3.2.4. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: NMR spectroscopy is used for the definitive structural elucidation of A2E.

-

Solvent: Due to the sensitivity of A2E to acidic conditions which may be present in CDCl₃, deuterated methanol (CD₃OD) is the preferred solvent for NMR analysis.[1]

-

Spectra: Both ¹H and ¹³C NMR spectra are acquired to confirm the chemical structure. 2D NMR techniques like COSY and HSQC can be used for more detailed structural assignments.

-

Sample Purity: The purity of the A2E sample is crucial for obtaining high-quality NMR spectra.

Conclusion

This compound is a molecule of significant interest in the study of retinal health and disease. Its complex chemistry and phototoxicity make it a key player in the age-related changes observed in the retina. A thorough understanding of its structure, properties, and the cellular pathways it affects is essential for the development of therapeutic strategies aimed at mitigating its detrimental effects. The experimental protocols outlined in this guide provide a foundation for the consistent and accurate study of this important biomolecule.

References

- 1. Isolation and one-step preparation of A2E and iso-A2E, fluorophores from human retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. The Effect of A2E on the Ca2+-PKC Signaling Pathway in Human RPE Cells Exposed to Blue Light - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of autophagy induces retinal pigment epithelial cell damage by the lipofuscin fluorophore A2E - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photosensitization of A2E triggers telomere dysfunction and accelerates retinal pigment epithelium senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Autophagy in Age-Related Macular Degeneration: A Regulatory Mechanism of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms Involved in A2E Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Blue light-induced apoptosis of A2E-containing RPE: involvement of caspase-3 and protection by Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rubicon regulates A2E-induced autophagy impairment in the retinal pigment epithelium implicated in the pathology of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Mass Spectrometry Provides Accurate and Sensitive Quantitation of A2E - PMC [pmc.ncbi.nlm.nih.gov]

- 14. columbia.edu [columbia.edu]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. Mass spectrometry provides accurate and sensitive quantitation of A2E - PubMed [pubmed.ncbi.nlm.nih.gov]

A2E-Induced Oxidative Stress: A Technical Guide to its Effects on Retinal Pigment Epithelium Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-retinylidene-N-retinylethanolamine (A2E), a major component of lipofuscin, accumulates in retinal pigment epithelium (RPE) cells with age and is implicated in the pathogenesis of retinal degenerative diseases such as age-related macular degeneration (AMD) and Stargardt disease. This technical guide provides an in-depth overview of the mechanisms by which A2E induces oxidative stress in RPE cells and the subsequent cellular consequences. Detailed experimental protocols for studying these effects are provided, along with a summary of quantitative data from key studies. Furthermore, critical signaling pathways involved in A2E-mediated RPE cell damage are visualized to facilitate a deeper understanding of the molecular events.

Introduction: A2E and its Role in Retinal Pathology

A2E is a bis-retinoid pyridinium (B92312) compound that is formed as a byproduct of the visual cycle.[1] It is generated from the condensation of two molecules of all-trans-retinal (B13868) with one molecule of phosphatidylethanolamine.[1] As a major fluorophore of lipofuscin, A2E accumulates within the lysosomes of RPE cells over time.[2] This accumulation is not benign; A2E is a potent photosensitizer that, upon exposure to blue light, generates reactive oxygen species (ROS), leading to a state of oxidative stress.[3][4][5] This oxidative stress is a key driver of RPE cell dysfunction and death, contributing to the progression of retinal degenerative diseases.[3][6]

The Mechanism of A2E-Induced Oxidative Stress

The primary mechanism by which A2E induces oxidative stress is through its action as a photosensitizer. When exposed to blue light (around 430 nm), A2E absorbs photons and enters an excited state.[3] This excited A2E can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).[4] Additionally, A2E photooxidation can lead to the production of other ROS, including superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂).[3] These ROS can then inflict damage on a wide array of cellular components.

Cellular Effects of A2E-Induced Oxidative Stress on RPE Cells

The overproduction of ROS initiated by photo-excited A2E has profound and detrimental effects on RPE cells, impacting key organelles and cellular processes.

Mitochondrial Dysfunction

Mitochondria are particularly vulnerable to A2E-induced oxidative stress. The accumulation of ROS leads to a decrease in mitochondrial membrane potential (ΔΨm), a critical component of normal mitochondrial function.[6][7] This disruption of the mitochondrial membrane potential impairs ATP synthesis and can trigger the release of pro-apoptotic factors like cytochrome c, initiating the intrinsic apoptosis pathway.[6]

Lysosomal Destabilization

A2E accumulates within lysosomes, and its photo-oxidative activity can damage the lysosomal membrane, leading to increased permeability. This allows the leakage of lysosomal hydrolases into the cytoplasm, which can digest cellular components and contribute to cell death.[8]

DNA Damage

A2E-induced oxidative stress can also lead to significant DNA damage. ROS can cause single- and double-strand breaks, as well as the oxidation of DNA bases, forming lesions such as 8-oxo-deoxyguanosine (8-oxo-dG).[9][10][11] If this damage is not repaired, it can lead to mutations and trigger apoptotic cell death.[9]

Inflammatory Response

A2E can act as a danger signal, triggering an inflammatory response in RPE cells. One of the key pathways involved is the activation of the NLRP3 inflammasome.[12][13] Upon activation, the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms.[12][13] A2E has also been shown to increase the secretion of other pro-inflammatory cytokines and chemokines, such as IL-6, IL-8, and MCP-1.[12][13][14]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of A2E on RPE cells.

Table 1: A2E-Induced Cytotoxicity in RPE Cells

| A2E Concentration (µM) | Exposure Time | Assay | Cell Viability (% of Control) | Reference |

| 25 | 48h, then 30 min blue light + 24h | MTS | ~50% | [3] |

| 50 | 48h, then 30 min blue light + 24h | MTS | ~30% | [3] |

| 45 | 6h | CellTiter-Glo | Loss of survival detected | [8] |

| 67.5 | 6h | CellTiter-Glo | 50% (IC50) | [8] |

Table 2: A2E-Induced ROS Production in RPE Cells

| A2E Concentration (µM) | Light Exposure | Assay | Fold Increase in ROS | Reference |

| 25 | 30 min blue light | H2DCFDA | ~7-fold | [3] |

| 25 | 30 min blue light | H2DCFDA | Inhibited by ~50% with 4mM GSH | [3] |

| 25 | 30 min blue light | H2DCFDA | Inhibited by ~43% with 100µM DFP | [3] |

| 25 | 30 min blue light | H2DCFDA | Inhibited by ~64% with 30µM Fer-1 | [3] |

Table 3: A2E-Induced Mitochondrial Membrane Potential (ΔΨm) Disruption in RPE Cells

| A2E Concentration (µM) | Light Exposure | Assay | Observation | Reference |

| Not specified | Blue light | JC-1 | Decreased ΔΨm | [6] |

| 25 | Blue light | JC-1 | Lower ΔΨm than control | [7] |

Table 4: A2E-Induced DNA Damage in RPE Cells

| A2E Treatment | Light Exposure (430 nm) | Assay | Mean Tail Moment (Arbitrary Units) | Reference |

| A2E-laden | 20 min | Alkaline Comet | ~25 | [9][11] |

| A2E-laden + 10mM Sodium Azide | 20 min | Alkaline Comet | ~10 | [9][11] |

| A2E-epoxides | None | Alkaline Comet | Significantly elevated vs. control | [15] |

Table 5: A2E-Induced Inflammatory Cytokine Secretion in RPE Cells

| A2E Concentration (µM) | Cytokine | Assay | Result | Reference |

| 25 | IL-1β, IL-2, IL-6, TNF-α | Multiplex/ELISA | Significant increase (p<0.0001) | [12][13] |

| 10 | IL-1β, IL-12b, IL-18 | RT-qPCR | Increased mRNA levels | [14] |

Signaling Pathways

The following diagrams illustrate key signaling pathways involved in A2E-induced RPE cell damage.

Caption: A2E-induced apoptotic signaling pathway.

Caption: A2E-induced NLRP3 inflammasome activation pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of A2E-induced oxidative stress on RPE cells.

A2E Synthesis and Purification

Principle: A2E is synthesized through a one-pot reaction of all-trans-retinal and ethanolamine (B43304). Purification is typically achieved through silica (B1680970) gel chromatography followed by high-performance liquid chromatography (HPLC).

Protocol:

-

Dissolve all-trans-retinal and ethanolamine in a 2:1 molar ratio in ethanol.

-

Incubate the reaction mixture in the dark at room temperature for 2-3 days.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product using silica gel column chromatography with a suitable solvent system (e.g., a gradient of methanol (B129727) in chloroform).

-

Further purify the A2E-containing fractions by reverse-phase HPLC.

-

Confirm the identity and purity of A2E by UV-Vis spectroscopy and mass spectrometry.

Cell Culture and A2E Loading

Principle: The human RPE cell line ARPE-19 is a commonly used in vitro model. These cells are incubated with A2E, which they internalize and accumulate in their lysosomes.

Protocol:

-

Culture ARPE-19 cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis).

-

Once the cells reach the desired confluency, replace the medium with fresh medium containing the desired concentration of A2E (typically 10-50 µM).

-

Incubate the cells with A2E for the desired period (e.g., 24-48 hours).

-

For phototoxicity studies, after A2E loading, wash the cells with phosphate-buffered saline (PBS) and expose them to blue light (e.g., 430 nm) for a specified duration.

Measurement of Intracellular ROS (DCFH-DA Assay)

Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

Protocol:

-

After A2E treatment and/or blue light exposure, wash the cells with warm PBS.

-

Incubate the cells with 10-20 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Assessment of Mitochondrial Membrane Potential (JC-1 Assay)

Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of mitochondrial health.

Protocol:

-

Following experimental treatment, wash the cells with PBS.

-

Incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) in culture medium for 15-30 minutes at 37°C.

-

Wash the cells with assay buffer.

-

Measure the red (excitation ~585 nm, emission ~590 nm) and green (excitation ~514 nm, emission ~529 nm) fluorescence using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.

-

Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Detection of DNA Damage (Alkaline Comet Assay)

Principle: The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. Under alkaline conditions, damaged DNA with strand breaks migrates out of the nucleus during electrophoresis, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

Protocol:

-

Harvest the treated cells and resuspend them in low-melting-point agarose.

-

Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.

-

Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.

-

Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Perform electrophoresis at a low voltage.

-

Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).

-

Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software to calculate the "tail moment" (the product of the tail length and the fraction of DNA in the tail).[9][11]

Analysis of NLRP3 Inflammasome Activation (Western Blot)

Principle: Western blotting is used to detect the expression and activation of NLRP3 inflammasome components. Activation is typically assessed by detecting the cleaved (active) form of caspase-1 (p20 subunit) and the mature form of IL-1β.

Protocol:

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against NLRP3, ASC, cleaved caspase-1 (p20), and IL-1β overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow

The following diagram provides a general workflow for studying A2E-induced oxidative stress in RPE cells.

Caption: General experimental workflow.

Conclusion

A2E-induced oxidative stress is a critical factor in the demise of RPE cells and the progression of retinal degenerative diseases. This guide has provided a comprehensive overview of the mechanisms involved, the cellular consequences, and detailed protocols for investigating these phenomena. A deeper understanding of these processes is essential for the development of novel therapeutic strategies aimed at protecting RPE cells and preserving vision.

References

- 1. Photooxidation of A2E by Blue Light Regulates Heme Oxygenase 1 Expression via NF-κB and Lysine Methyltransferase 2A in ARPE-19 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Exposure of A2E to blue light promotes ferroptosis in the retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. mdpi.com [mdpi.com]

- 6. The Age Lipid A2E and Mitochondrial Dysfunction Synergistically Impair Phagocytosis by Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effect of A2E on the Uptake and Release of Calcium in the Lysosomes and Mitochondria of Human RPE Cells Exposed to Blue Light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Multiple A2E treatments lead to melanization of rod outer segment–challenged ARPE-19 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. DNA is a target of the photodynamic effects elicited in A2E-laden RPE by blue-light illumination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. A2E induces IL-1ß production in retinal pigment epithelial cells via the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A2E Induces IL-1ß Production in Retinal Pigment Epithelial Cells via the NLRP3 Inflammasome | PLOS One [journals.plos.org]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. researchgate.net [researchgate.net]

The Genesis of a Vision-Threatening Fluorophore: A Technical Guide to the Natural Precursors of Pyridinium Bisretinoid A2E

For Immediate Release

New York, NY – December 9, 2025 – In the intricate biochemical ballet of the visual cycle, a detrimental byproduct, pyridinium (B92312) bisretinoid A2E, silently accumulates in the retinal pigment epithelium (RPE), implicated in the pathogenesis of age-related macular degeneration (AMD) and Stargardt disease. This technical guide offers an in-depth exploration of the natural precursors and the biosynthetic pathway of A2E, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its formation. This document summarizes key quantitative data, details experimental protocols for studying A2E biogenesis, and provides visual representations of the involved pathways and workflows.

The Building Blocks of A2E: Primary Precursors

The formation of A2E is a non-enzymatic process originating from fundamental components of the visual cycle. The primary natural precursors of A2E are:

-

Two molecules of all-trans-retinal (B13868) (atRAL): A derivative of vitamin A, all-trans-retinal is generated following the photoisomerization of 11-cis-retinal (B22103) upon light absorption by rhodopsin in photoreceptor cells.[1][2][3][4][5]

-

One molecule of phosphatidylethanolamine (B1630911) (PE): A major phospholipid component of photoreceptor outer segment disc membranes.[1][2][3][4][5]

The condensation of these precursors initiates a cascade of chemical reactions that culminate in the formation of A2E.

The Biosynthetic Pathway: From Photoreceptors to the RPE

The biosynthesis of A2E is a multi-step process that spans two key retinal cell types: the photoreceptors and the retinal pigment epithelium (RPE). The initial stages, leading to the formation of the immediate precursor A2PE, occur within the photoreceptor outer segments.[1][4][5][6][7] The final conversion to A2E takes place in the lysosomes of the RPE cells following the phagocytosis of senescent photoreceptor outer segments.[1][5][8]

The key steps in the A2E biosynthetic pathway are:

-

Formation of N-retinylidene-phosphatidylethanolamine (NRPE): One molecule of all-trans-retinal reacts with the primary amine of phosphatidylethanolamine to form a Schiff base adduct known as NRPE.[4][6][7][9]

-

Addition of a Second Retinal Molecule: NRPE then reacts with a second molecule of all-trans-retinal.[6][7][9]

-

Cyclization and Oxidation to form A2PE: This is followed by a series of non-enzymatic reactions, including tautomerization and 6π-electrocyclization, to form a dihydropyridinium intermediate, dihydropyridinium-A2PE (A2PE-H₂).[9][10] Subsequent oxidation of A2PE-H₂ leads to the formation of a stable phosphatidyl-pyridinium bisretinoid called A2PE.[6][9][10]

-

Hydrolysis to A2E: A2PE is the immediate and direct precursor to A2E. Following the phagocytosis of photoreceptor outer segments by the RPE, A2PE is transported to the lysosomes. Within the acidic environment of the lysosome, the enzyme phospholipase D mediates the hydrolysis of the phosphodiester bond in A2PE, releasing A2E and phosphatidic acid.[1][4][7][9]

Quantitative Analysis of A2E and its Precursors

While the biosynthetic pathway is qualitatively well-understood, quantitative data on the reaction kinetics and precursor concentrations are crucial for developing therapeutic interventions. The following table summarizes available quantitative information from studies using animal models and in vitro systems.

| Analyte | Model System | Condition | Fold Change/Concentration | Reference |

| A2E | 6-month-old Abca4-/- mice vs. wild-type | In vivo | 8-fold increase | [8] |

| A2E | Synthetic A2E standard | In vitro (LC-MS/MS) | Detectable at low femtomole quantities | [8] |

| A2E | ABCR-/- mouse eyecup extracts | In vitro (MS/MS) | Quantifiable from 5-100 fmol | [11][12] |

| Singly-oxidized A2E | Synthetic A2E and ABCR-/- mouse samples | Sample handling | ~8% of total A2E | [11] |

Experimental Protocols for Studying A2E Biosynthesis

The elucidation of the A2E biosynthetic pathway has been made possible through a combination of in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments.

Biomimetic Synthesis of A2E and its Precursors

This protocol allows for the in vitro synthesis of A2E and its intermediates, providing material for analytical standards and for studying the reaction mechanism.

-

Reactants: All-trans-retinal and either phosphatidylethanolamine or ethanolamine (B43304) are used as starting materials.[9] The use of ethanolamine is often preferred as it results in a more facile reaction and higher product yield.[9]

-

Reaction Conditions: For A2E synthesis, ethanolamine (e.g., 77.5 µmol) and all-trans-retinal (e.g., 176 µmol) are incubated in ethanol (B145695) at room temperature for 2 days in the dark.[6] For A2-PE synthesis, dipalmitoyl-L-α-phosphatidylethanolamine (e.g., 72 µmol) and all-trans-retinal (e.g., 164 µmol) are reacted in chloroform (B151607) at 37°C for 3 days in the dark.[6]

-

Monitoring: The reaction progress can be monitored at various time points (e.g., 1, 4, and 8 hours, and 1, 3, and 7 days) by analyzing aliquots of the reaction mixture.[9]

-

Purification: The synthesized compounds are purified by silica (B1680970) gel column chromatography followed by High-Performance Liquid Chromatography (HPLC).[6][9]

Detection and Quantitation by HPLC and Mass Spectrometry

A combination of HPLC and mass spectrometry is the gold standard for the detection, identification, and quantitation of A2E and its precursors.

-

Sample Preparation: RPE extracts are dried and reconstituted in a suitable solvent, such as 85% methanol (B129727) with 0.1% trifluoroacetic acid (TFA), to a concentration of approximately 10 fmol/µL for LC-MS/MS analysis.[8][11]

-

HPLC Separation:

-

For A2PE and A2E: A reverse-phase C4 column can be used with a gradient of acetonitrile (B52724) in water (containing 0.1% TFA).[9]

-

For A2-DHP-PE: A reverse-phase C18 column with a gradient of acetonitrile in water (containing 0.1% TFA) is employed.[9]

-

For A2-PE (Normal Phase): A silica column with a solvent system of hexane:isopropanol:ethanol:K₂PO₄ buffer:TFA is used.[6]

-

-

Detection and Quantitation:

-

UV-Vis Detection: A photodiode array detector is used to monitor the column effluent at the characteristic absorbance maxima of the compounds (e.g., ~430 nm for A2E and A2PE, and ~490 nm for dihydropyridinium-A2E).[9]

-

Mass Spectrometry: Electrospray ionization (ESI) or fast atom bombardment (FAB) mass spectrometry is coupled to the HPLC system for structural confirmation and sensitive quantitation.[6][7] Tandem mass spectrometry (MS/MS) is used for specific quantitation by monitoring the fragmentation of the parent ion to a specific product ion (e.g., m/z 592 to m/z 418 for A2E).[8][11]

-

Cell Culture Models for Studying A2E Effects

Human RPE cell lines, such as ARPE-19, provide a valuable in vitro system to investigate the cellular consequences of A2E accumulation.

-

Cell Culture: ARPE-19 cells are grown to confluence in a suitable medium (e.g., DMEM with 10% fetal bovine serum).[9][13]

-

A2E Administration: Synthesized A2E is delivered to the cells. For example, cells can be fed with 10 µM A2PE four times at three-day intervals.[13]

-

Experimental Treatments: The A2E-loaded cells can then be subjected to various experimental conditions, such as irradiation with blue light, to study the cytotoxic and phototoxic effects of A2E.[13]

-

Analysis: Following treatment, cells can be harvested and analyzed for various endpoints, including cell viability, apoptosis, and the production of inflammatory cytokines.[2] The intracellular accumulation of A2E and its derivatives can be analyzed by HPLC and mass spectrometry.[13]

Conclusion and Future Directions

The elucidation of the biosynthetic pathway of A2E has provided critical insights into the molecular origins of a key player in retinal degenerative diseases. The non-enzymatic nature of its formation from essential components of the visual cycle presents a significant challenge for therapeutic intervention. However, a detailed understanding of its precursors and the reaction cascade opens avenues for the development of strategies aimed at reducing the availability of all-trans-retinal, sequestering reactive intermediates, or inhibiting the key chemical transformations. Future research, particularly focusing on the precise quantification of reaction rates in vivo and the identification of factors that modulate A2E formation, will be instrumental in the design of effective therapies to combat A2E-mediated retinal pathology.

References

- 1. Reactome | Biosynthesis of A2E, implicated in retinal degradation [reactome.org]

- 2. A2E-associated cell death and inflammation in retinal pigmented epithelial cells from human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Bisretinoids of Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. columbia.edu [columbia.edu]

- 7. The biosynthesis of A2E, a fluorophore of aging retina, involves the formation of the precursor, A2-PE, in the photoreceptor outer segment membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecule-Specific Imaging and Quantitation of A2E in the RPE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Experimental Approaches to the Study of A2E, a Bisretinoid Lipofuscin Chromophore of Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mass Spectrometry Provides Accurate and Sensitive Quantitation of A2E - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

Understanding the Cytotoxicity of A2E in Retinal Cell Cultures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction